molecular formula C9H5Br2F2NO B1410651 2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile CAS No. 1806272-04-7

2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410651
CAS No.: 1806272-04-7
M. Wt: 340.95 g/mol
InChI Key: VRBHVWOJEYUSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile is a chemical compound that belongs to the class of phenylacetonitriles. This compound is characterized by the presence of two bromine atoms, a difluoromethoxy group, and a nitrile group attached to a phenyl ring. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile typically involves the bromination of 4-(difluoromethoxy)phenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups, such as hydroxyl or carbonyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, or other strong nucleophiles in suitable solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF), catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate in water or acetone, chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of substituted phenylacetonitriles with various functional groups replacing the bromine atoms.

    Reduction: Formation of 2,6-Dibromo-4-(difluoromethoxy)phenylamine.

    Oxidation: Formation of hydroxylated or carbonylated derivatives of the phenyl ring.

Scientific Research Applications

2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile is primarily determined by its interaction with specific molecular targets and pathways. The compound’s bromine atoms and difluoromethoxy group contribute to its reactivity and ability to form covalent bonds with target molecules. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methoxyphenylacetonitrile
  • 2,6-Dibromo-4-(trifluoromethoxy)phenylacetonitrile
  • 2,6-Dibromo-4-(chloromethoxy)phenylacetonitrile

Uniqueness

2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This group enhances the compound’s lipophilicity and stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Additionally, the combination of bromine atoms and the difluoromethoxy group provides a unique reactivity profile, enabling selective functionalization and modification of the compound for various applications.

Properties

IUPAC Name

2-[2,6-dibromo-4-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2NO/c10-7-3-5(15-9(12)13)4-8(11)6(7)1-2-14/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBHVWOJEYUSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CC#N)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile
Reactant of Route 3
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile
Reactant of Route 4
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.